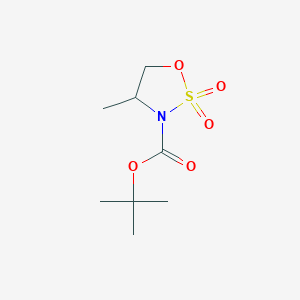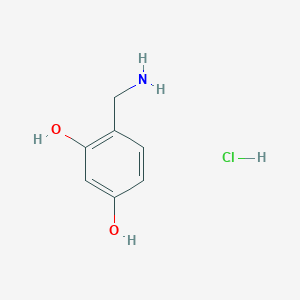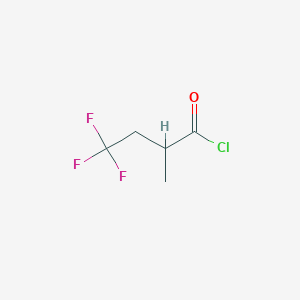
(R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane
Descripción general
Descripción
®-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane is a chiral phosphine ligand that plays a significant role in asymmetric synthesis. This compound is known for its ability to form complexes with transition metals, which are then used as catalysts in various organic reactions. Its unique structure, featuring both a phosphine and an amino group, allows it to participate in a wide range of chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane typically involves the reaction of diphenylphosphine with a suitable chiral amine precursor. One common method is the reaction of diphenylphosphine with ®-2-amino-3,3-dimethylbutane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine or amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while reduction of the amino group can produce secondary or tertiary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
®-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane has numerous applications in scientific research:
Chemistry: It is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions such as hydrogenation, hydroformylation, and Heck reactions.
Biology: The compound’s ability to form metal complexes makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including as intermediates in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals and in the development of new catalytic processes for large-scale chemical manufacturing.
Mecanismo De Acción
The mechanism by which ®-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane exerts its effects involves the formation of metal-ligand complexes. These complexes can activate substrates by coordinating to the metal center, facilitating various chemical transformations. The chiral nature of the ligand allows for the induction of asymmetry in the products, making it valuable for enantioselective synthesis.
Comparación Con Compuestos Similares
Similar Compounds
®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Another chiral phosphine ligand used in asymmetric catalysis.
®-1,1’-Bis(diphenylphosphino)ferrocene (DPPF): A bidentate ligand with applications in cross-coupling reactions.
®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (Tol-BINAP): Similar to BINAP but with different steric properties.
Uniqueness
®-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane is unique due to its combination of a phosphine and an amino group, which allows it to participate in a broader range of reactions compared to other chiral phosphine ligands. Its ability to form stable complexes with various metals and its high enantioselectivity make it a valuable tool in asymmetric synthesis.
Propiedades
IUPAC Name |
(2R)-1-diphenylphosphanyl-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NP/c1-18(2,3)17(19)14-20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,14,19H2,1-3H3/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBNMEAXYLJQRV-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Phenylsulfonyl)methyl]aniline](/img/structure/B3100196.png)






![tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3100237.png)

![[3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine](/img/structure/B3100255.png)



